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The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering

unprecedented potential for treating genetic diseases. However, the safe and efficient in vivo

delivery of genome editing components remains a critical challenge. Lipid nanoparticles (LNPs)

have emerged as a promising non-viral delivery platform. This guide provides a comparative

analysis of the lipidoid 93-O17O for in vivo genome editing, benchmarking its performance

against other leading LNP systems and alternative delivery technologies.

Executive Summary
Lipidoid 93-O17O belongs to a class of imidazole-containing ionizable lipids designed for the in

vivo delivery of nucleic acids. While direct quantitative data for 93-O17O in CRISPR-Cas9

mediated in vivo genome editing is emerging, a closely related variant, 93-O17S, has

demonstrated successful in vivo delivery of mRNA to T-lymphocytes, achieving up to 8.2%

gene recombination.[1][2][3] This guide leverages this data as a proxy for the potential of the

93-O17O lipidoid family in genome editing applications and compares it with other well-

characterized LNP systems that have shown high editing efficiencies in vivo, primarily in

hepatocytes.
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The following table summarizes the quantitative performance of various LNP-based systems

for in vivo genome editing. It is important to note that editing efficiency is highly dependent on

the target organ, cell type, dosage, and the nature of the genetic modification.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Delivery
System

Lipidoid/
Lipid
Composit
ion

Cargo
Target
Organ/Ce
ll Type

In Vivo
Editing
Efficiency

Off-Target
Effects

Referenc
e

93-O17S

(proxy for

93-O17O)

Imidazole-

containing

lipidoid

Cre mRNA

T-

lymphocyte

s

8.2% gene

recombinat

ion

Not

reported
[1][2][3]

Optimized

LNP

Ionizable

lipid,

DOPE,

Cholesterol

, PEG-lipid

Cas9

mRNA &

sgRNA

Hepatocyte

s

~60% gene

knock-out

Not

reported
[4][5]

LNP-

CRISPR-

mHao1

Proprietary

ionizable

lipid

Cas9

mRNA &

sgRNA

Hepatocyte

s

Up to

75.31%
Minimal [6]

Bioreducibl

e LNP

306-O12B

lipidoid

Cas9

mRNA &

sgRNA

Hepatocyte

s

>70%

reduction

in serum

protein

No

evidence of

off-target

mutagenes

is at top 9

predicted

sites

[7]

LNP-

CRISPR-

mAT

246C10

ionizable

lipid,

DOPE,

Cholesterol

, PEG-

ceramide

Cas9

mRNA &

sgRNA

Hepatocyte

s

22-38%

indels

Not

reported
[8]

Adeno-

Associated

Virus

(AAV)

Viral vector Cas9 &

sgRNA

Striatal

neurons

~6% indels No off-

target

effects

observed

at top 10

[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/342921167_Imidazole-Based_Synthetic_Lipidoids_for_In_Vivo_mRNA_Delivery_into_Primary_T_Lymphocytes
https://www.researchgate.net/publication/342921093_Imidazole-Based_Synthetic_Lipidoids_for_In_Vivo_mRNA_Delivery_into_Primary_T_Lymphocytes
https://pubmed.ncbi.nlm.nih.gov/32662132/
https://pubmed.ncbi.nlm.nih.gov/38325664/
https://dspace.library.uu.nl/bitstream/handle/1874/435886/1-s2.0-S093964112400033X-main.pdf?sequence=1
https://crisprmedicinenews.com/news/single-dose-therapeutic-genome-editing-using-lipid-nanoparticles-shows-promise-in-mouse-models-of-ra/
https://dspace.mit.edu/bitstream/handle/1721.1/138390/e2020401118.full.pdf?sequence=2&isAllowed=y
https://pmc.ncbi.nlm.nih.gov/articles/PMC8782450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10018374/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


predicted

sites

Mechanism of Action: LNP-Mediated CRISPR-Cas9
Delivery
Lipid nanoparticles encapsulate and protect the CRISPR-Cas9 components (typically Cas9

mRNA and a single guide RNA) during systemic circulation. The process of LNP-mediated

delivery and subsequent genome editing is illustrated in the following workflow.
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Caption: Workflow of LNP-mediated in vivo genome editing.
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Experimental Protocols
Formulation of 93-O17O-like Lipid Nanoparticles for In
Vivo Delivery
This protocol is adapted from methodologies used for formulating lipid nanoparticles for in vivo

nucleic acid delivery.

Materials:

Imidazole-containing ionizable lipidoid (e.g., 93-O17S)

Dioleoylphosphatidylethanolamine (DOPE)

Cholesterol

DSPE-PEG

Cas9 mRNA

Single guide RNA (sgRNA)

Ethanol

Citrate buffer (pH 3.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device

Procedure:

Prepare Lipid Solution: Dissolve the imidazole-containing lipidoid, DOPE, cholesterol, and

DSPE-PEG in ethanol at a specific molar ratio.

Prepare RNA Solution: Dissolve Cas9 mRNA and sgRNA in a 10 mM citrate buffer (pH 3.0).

The weight ratio of Cas9 mRNA to sgRNA is typically 1:1.
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Microfluidic Mixing: Use a microfluidic mixing system to combine the lipid-ethanol solution

with the RNA-citrate buffer solution at a defined flow rate ratio (e.g., 1:3 volume ratio of

ethanol to aqueous phase).

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove

ethanol and exchange the buffer.

Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and

encapsulation efficiency using dynamic light scattering and a nucleic acid quantification

assay.

In Vivo Administration and Validation of Genome Editing
This protocol outlines the general steps for administering LNP-formulated CRISPR-Cas9

components to mice and validating the editing efficiency.

Animal Model:

Appropriate mouse model for the disease of interest or a reporter mouse line (e.g., Cre-loxP

tdTomato reporter mice for validating Cre mRNA delivery).

Procedure:

Administration: Administer the LNP-encapsulated CRISPR-Cas9 components to the mice via

intravenous (IV) injection. The dosage will depend on the specific LNP formulation and the

target organ.

Tissue Harvest: At a predetermined time point post-injection (e.g., 7-14 days), harvest the

target organs or tissues.

Genomic DNA Extraction: Extract genomic DNA from the harvested tissues.

PCR Amplification: Amplify the target genomic locus using high-fidelity DNA polymerase.

Assessment of Editing Efficiency:

Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR products and analyze the

sequencing chromatograms using tools like Tracking of Indels by Decomposition (TIDE) or
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Inference of CRISPR Edits (ICE) to quantify the percentage of insertions and deletions

(indels).

Next-Generation Sequencing (NGS): For a more comprehensive and sensitive analysis,

perform deep sequencing of the target locus to identify and quantify all editing events,

including low-frequency indels.

Off-Target Analysis:

In Silico Prediction: Use computational tools to predict potential off-target sites in the

genome.

NGS of Predicted Sites: Amplify and sequence the top-predicted off-target sites from the

genomic DNA of treated animals to assess for any unintended editing.

Unbiased Methods: Employ unbiased methods like GUIDE-seq or CIRCLE-seq to identify

off-target events genome-wide.

Alternative In Vivo Genome Editing Delivery
Systems
While LNPs represent a leading platform for non-viral in vivo genome editing, several other

methods are being actively investigated and utilized.
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Adeno-Associated Virus (AAV)

- High efficiency in specific tissues
- Long-term expression

- Limited packaging capacity
- Potential for immunogenicity

Lipid Nanoparticles (LNP)

- Non-viral, low immunogenicity
- Large cargo capacity
- Transient expression

- Predominantly liver-tropic

Polymeric Nanoparticles
- Tunable properties

- Can be designed for specific targeting
- Lower efficiency than viral vectors

Exosomes

- Natural delivery vehicles
- Low immunogenicity

- Challenges in large-scale production
 and loading
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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